![molecular formula C12H10FN3O2 B3060729 N-(4-fluorobenzyl)-3-nitro-2-pyridinamine CAS No. 73733-74-1](/img/structure/B3060729.png)
N-(4-fluorobenzyl)-3-nitro-2-pyridinamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” are not available, similar compounds are often synthesized through various organic reactions . For instance, fluorobenzyl compounds can be synthesized through the reaction of a benzyl chloride with a fluoride source .Chemical Reactions Analysis
The reactivity of “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” would likely be influenced by its functional groups. The nitro group is often involved in redox reactions, while the fluorobenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzyl)-3-nitro-2-pyridinamine” would be influenced by its functional groups. For instance, the presence of a nitro group could increase its polarity, while the fluorobenzyl group could influence its lipophilicity .Scientific Research Applications
Neuroprotection in Ischemic Stroke
Methyl S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC): , a novel compound, has demonstrated protective effects against ischemic stroke . Here’s how it works:
Environmental Fate and Degradation Kinetics
N’-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide (FBEZF): has been studied for its degradation kinetics in water:
- Hydrolysis and Photolysis : Investigating FBEZF’s degradation under different conditions reveals its fate in aquatic environments .
Other Potential Applications
Mechanism of Action
Target of Action
Similar compounds have been shown to target beta-secretase 1 in humans .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a mechanism involving the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding, van der waals forces, or ionic interactions .
Biochemical Pathways
Given its potential target, it may be involved in pathways related to the processing of amyloid precursor protein, which is a key process in the pathogenesis of alzheimer’s disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
If it acts similarly to other beta-secretase 1 inhibitors, it may prevent the formation of beta-amyloid plaques, which are a hallmark of alzheimer’s disease .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-nitropyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-10-5-3-9(4-6-10)8-15-12-11(16(17)18)2-1-7-14-12/h1-7H,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQSEWLCSLADTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394635 | |
Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
CAS RN |
73733-74-1 | |
Record name | N-(4-fluorobenzyl)-3-nitro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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